molecular formula C23H14F3N5O4S B12495403 2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide CAS No. 757196-85-3

2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide

Cat. No.: B12495403
CAS No.: 757196-85-3
M. Wt: 513.5 g/mol
InChI Key: HZQSORFYENVCJC-UHFFFAOYSA-N
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Description

N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pyrimidinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of a nitroso or hydroxylamine derivative.

Scientific Research Applications

N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(3-nitro-4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}phenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of new materials for electronic devices .

Properties

CAS No.

757196-85-3

Molecular Formula

C23H14F3N5O4S

Molecular Weight

513.5 g/mol

IUPAC Name

N-[[3-nitro-4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C23H14F3N5O4S/c24-23(25,26)20-12-16(15-5-2-1-3-6-15)28-22(29-20)36-19-9-8-14(11-17(19)31(33)34)13-27-30-21(32)18-7-4-10-35-18/h1-13H,(H,30,32)

InChI Key

HZQSORFYENVCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC=CO4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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